Istradefylline

Catalog No.
S531012
CAS No.
155270-99-8
M.F
C20H24N4O4
M. Wt
384.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Istradefylline

CAS Number

155270-99-8

Product Name

Istradefylline

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+

InChI Key

IQVRBWUUXZMOPW-PKNBQFBNSA-N

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Solubility

Soluble in DMSO.

Synonyms

8-(2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-3,7-dihydro-7-methyl-1H-purine-2,6-dione, istradefylline, KW 6002, KW-6002

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C

Description

The exact mass of the compound Istradefylline is 384.17976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

384.17976

Boiling Point

601

Appearance

Light green to green solid powder

Melting Point

189-193

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GZ0LIK7T4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Istradefylline is indicated in adjunct to levodopa and carbidopa in the treatment of Parkinson's disease.[L8237]
Treatment of Parkinson's disease

Pharmacology

Istradefylline is a selective adenosine A2A receptor inhibitor.[A184064,A184067] It has a long duration of action as it is given once daily and has a half life of 64-69 hours.[A184064,A184067,L8237] Patients taking this medication should be monitored for dyskinesia, hallucinations, and lack of impulse control.[L8237] Consider dose reductions for these patients.[L8237]

MeSH Pharmacological Classification

Adenosine A2 Receptor Antagonists

Mechanism of Action

Istradefylline is a selective adenosine A2A receptor inhibitor.[A184064,A184067] These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson's disease, and is also significantly involved in motor control.[A184067] A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato-pallidal pathway.[L8225] The GABAergic action of this pathway is thereby reduced.[L8225] Istradefylline has 56 times the affinity for A2A receptors than A1 receptors.[A184067]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA2A [HSA:135] [KO:K04266]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

155270-99-8

Wikipedia

Istradefylline

Biological Half Life

The terminal elimination half life of istradefylline was 64-69 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Deutschländer AB. Treatment with istradefylline for postural abnormalities in Parkinson's disease. Neurol Neurochir Pol. 2019;53(4):239-241. doi: 10.5603/PJNNS.2019.0038. PubMed PMID: 31469906.
2: Fujioka S, Yoshida R, Nose K, Hayashi Y, Mishima T, Fukae J, Kitano K, Kikuchi H, Tsuboi Y. A new therapeutic strategy with istradefylline for postural deformities in Parkinson's disease. Neurol Neurochir Pol. 2019;53(4):291-295. doi: 10.5603/PJNNS.a2019.0036. Epub 2019 Aug 23. PubMed PMID: 31441493.
3: Iijima M, Orimo S, Terashi H, Suzuki M, Hayashi A, Shimura H, Mitoma H, Kitagawa K, Okuma Y. Efficacy of istradefylline for gait disorders with freezing of gait in Parkinson's disease: A single-arm, open-label, prospective, multicenter study. Expert Opin Pharmacother. 2019 Aug;20(11):1405-1411. doi: 10.1080/14656566.2019.1614167. Epub 2019 May 28. PubMed PMID: 31039621.
4: Nagayama H, Kano O, Murakami H, Ono K, Hamada M, Toda T, Sengoku R, Shimo Y, Hattori N. Effect of istradefylline on mood disorders in Parkinson's disease. J Neurol Sci. 2019 Jan 15;396:78-83. doi: 10.1016/j.jns.2018.11.005. Epub 2018 Nov 5. PubMed PMID: 30423541.
5: Takahashi M, Fujita M, Asai N, Saki M, Mori A. Safety and effectiveness of istradefylline in patients with Parkinson's disease: interim analysis of a post-marketing surveillance study in Japan. Expert Opin Pharmacother. 2018 Oct;19(15):1635-1642. doi: 10.1080/14656566.2018.1518433. Epub 2018 Oct 3. PubMed PMID: 30281377.
6: Yasuda Y. Reversible istradefylline-induced pleurothotonus in a patient with Parkinson's disease: A case report and literature review. eNeurologicalSci. 2018 Sep 10;13:5-7. doi: 10.1016/j.ensci.2018.09.001. eCollection 2018 Dec. PubMed PMID: 30258991; PubMed Central PMCID: PMC6153187.
7: Ishibashi K, Miura Y, Wagatsuma K, Toyohara J, Ishiwata K, Ishii K. Occupancy of adenosine A(2A) receptors by istradefylline in patients with Parkinson's disease using (11)C-preladenant PET. Neuropharmacology. 2018 Dec;143:106-112. doi: 10.1016/j.neuropharm.2018.09.036. Epub 2018 Sep 22. PubMed PMID: 30253174.
8: Torti M, Vacca L, Stocchi F. Istradefylline for the treatment of Parkinson's disease: is it a promising strategy? Expert Opin Pharmacother. 2018 Nov;19(16):1821-1828. doi: 10.1080/14656566.2018.1524876. Epub 2018 Oct 11. Review. PubMed PMID: 30232916.
9: Kataoka H, Sugie K. Does istradefylline really have a dystonic mechanism? J Neurol Sci. 2018 May 15;388:233-234. doi: 10.1016/j.jns.2018.03.020. Epub 2018 Mar 14. PubMed PMID: 29559176.
10: Suzuki K, Miyamoto T, Miyamoto M, Uchiyama T, Hirata K. Authors' reply to the comments of Kataoka et al. regarding "Could istradefylline be a treatment option for postural abnormalities in mid-stage Parkinson's disease?" J Neurol Sci. 2018 May 15;388:235-236. doi: 10.1016/j.jns.2018.03.019. Epub 2018 Mar 14. PubMed PMID: 29555107.
11: Nuermaimaiti M, Oyama G, Kasemsuk C, Hattori N. Istradefylline for Restless Legs Syndrome Associated with Parkinson's Disease. Tremor Other Hyperkinet Mov (N Y). 2018 Jan 8;8:521. doi: 10.7916/D86H5R1H. eCollection 2018. PubMed PMID: 29423337; PubMed Central PMCID: PMC5803507.
12: Suzuki K, Miyamoto T, Miyamoto M, Uchiyama T, Hirata K. Could istradefylline be a treatment option for postural abnormalities in mid-stage Parkinson's disease? J Neurol Sci. 2018 Feb 15;385:131-133. doi: 10.1016/j.jns.2017.12.027. Epub 2017 Dec 24. PubMed PMID: 29406892.
13: Sako W, Murakami N, Motohama K, Izumi Y, Kaji R. The effect of istradefylline for Parkinson's disease: A meta-analysis. Sci Rep. 2017 Dec 21;7(1):18018. doi: 10.1038/s41598-017-18339-1. PubMed PMID: 29269791; PubMed Central PMCID: PMC5740127.
14: Orr AG, Lo I, Schumacher H, Ho K, Gill M, Guo W, Kim DH, Knox A, Saito T, Saido TC, Simms J, Toddes C, Wang X, Yu GQ, Mucke L. Istradefylline reduces memory deficits in aging mice with amyloid pathology. Neurobiol Dis. 2018 Feb;110:29-36. doi: 10.1016/j.nbd.2017.10.014. Epub 2017 Oct 31. PubMed PMID: 29100987; PubMed Central PMCID: PMC5747997.
15: Matsuura K, Kajikawa H, Tabei KI, Satoh M, Kida H, Nakamura N, Tomimoto H. The effectiveness of istradefylline for the treatment of gait deficits and sleepiness in patients with Parkinson's disease. Neurosci Lett. 2018 Jan 1;662:158-161. doi: 10.1016/j.neulet.2017.10.018. Epub 2017 Oct 13. PubMed PMID: 29031781.
16: Yabe I, Kitagawa M, Takahashi I, Matsushima M, Sasaki H. The Efficacy of Istradefylline for Treating Mild Wearing-Off in Parkinson Disease. Clin Neuropharmacol. 2017 Nov/Dec;40(6):261-263. doi: 10.1097/WNF.0000000000000249. PubMed PMID: 28976411.
17: Mukai M, Uchimura T, Zhang X, Greene D, Vergeire M, Cantillon M. Effects of Rifampin on the Pharmacokinetics of a Single Dose of Istradefylline in Healthy Subjects. J Clin Pharmacol. 2018 Feb;58(2):193-201. doi: 10.1002/jcph.1003. Epub 2017 Sep 7. PubMed PMID: 28881378; PubMed Central PMCID: PMC5811788.
18: Suzuki K, Miyamoto M, Miyamoto T, Uchiyama T, Watanabe Y, Suzuki S, Kadowaki T, Fujita H, Matsubara T, Sakuramoto H, Hirata K. Istradefylline improves daytime sleepiness in patients with Parkinson's disease: An open-label, 3-month study. J Neurol Sci. 2017 Sep 15;380:230-233. doi: 10.1016/j.jns.2017.07.045. Epub 2017 Jul 29. PubMed PMID: 28870576.
19: Ko WKD, Camus SM, Li Q, Yang J, McGuire S, Pioli EY, Bezard E. An evaluation of istradefylline treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models. Neuropharmacology. 2016 Nov;110(Pt A):48-58. doi: 10.1016/j.neuropharm.2016.07.012. Epub 2016 Jul 14. PubMed PMID: 27424102.
20: Kitta T, Yabe I, Takahashi I, Matsushima M, Sasaki H, Shinohara N. Clinical efficacy of istradefylline on lower urinary tract symptoms in Parkinson's disease. Int J Urol. 2016 Oct;23(10):893-894. doi: 10.1111/iju.13160. Epub 2016 Jul 8. PubMed PMID: 27388933.

Explore Compound Types